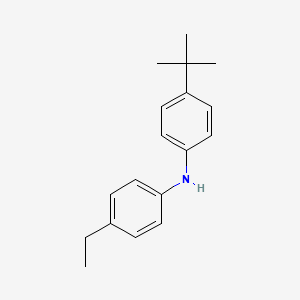

4-tert-Butyl-N-(4-ethylphenyl)aniline

Description

Significance of Arylamine Scaffolds in Molecular Design

The arylamine scaffold is a privileged structure in molecular design due to its versatile electronic nature. The nitrogen atom's lone pair of electrons can effectively delocalize into the attached aromatic rings, creating an electron-rich system. This property is fundamental to many of their applications.

In materials science, this electronic characteristic allows diarylamine and triarylamine derivatives to function as highly efficient hole-transport materials (HTMs) . researchgate.netresearchgate.netnih.govsigmaaldrich.com In devices such as Organic Light-Emitting Diodes (OLEDs) and perovskite solar cells, HTMs are crucial for facilitating the movement of positive charge carriers (holes), a key process in device operation. researchgate.netmdpi.com The ability to tune the electronic properties—such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels—through substitution on the aryl rings allows for the precise design of materials tailored to specific device architectures. nih.govbldpharm.com

Furthermore, the diarylamine moiety is a classic functional group for radical-scavenging antioxidants . nih.govnist.gov These compounds can donate a hydrogen atom from the N-H group to terminate radical chain reactions, a process central to preventing oxidative degradation in materials like lubricants, fuels, and polymers. The resulting nitrogen-centered radical is stabilized by resonance across the aromatic rings, making the parent molecule an effective antioxidant. nist.gov

Overview of 4-tert-Butyl-N-(4-ethylphenyl)aniline within the Context of Advanced Organic Systems

This compound is a specific diarylamine that embodies the characteristic features of its class. Its structure consists of an aniline (B41778) core substituted at the nitrogen atom with a 4-ethylphenyl group and on the aniline ring with a para-tert-butyl group. While detailed research dedicated exclusively to this compound is not extensively documented in publicly available literature, its properties and potential applications can be reliably inferred from the well-established chemistry of its structural analogues.

The synthesis of such diarylamines is commonly achieved through transition metal-catalyzed cross-coupling reactions. The most prevalent methods are the Buchwald-Hartwig amination (palladium-catalyzed) and the Ullmann condensation (copper-catalyzed). These reactions involve the coupling of an aryl halide with an amine. For this compound, a plausible synthetic route would be the reaction between 4-tert-butylaniline (B146146) and a 4-ethyl-substituted aryl halide (e.g., 4-ethyliodobenzene) in the presence of a suitable catalyst system.

The alkyl substituents (tert-butyl and ethyl) on the phenyl rings play a crucial role. They enhance the compound's solubility in organic solvents, which is a critical property for processing and incorporating it into polymer matrices or thin films for electronic devices. The bulky tert-butyl group, in particular, can also provide steric hindrance that disrupts molecular packing, which can help prevent crystallization and maintain amorphous films, a desirable trait for HTMs in OLEDs. In the context of antioxidants, these alkyl groups increase the compound's lipophilicity, making it more effective in non-polar environments like oils and plastics.

Below is a table summarizing the known properties of a key precursor and the properties of a structurally similar diarylamine, which provide context for the expected characteristics of this compound.

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Physical State | Melting Point (°C) | Boiling Point (°C) |

|---|---|---|---|---|---|---|

| 4-tert-Butylaniline (Precursor) | 769-92-6 | C₁₀H₁₅N | 149.23 | Liquid | 15-16 | 90-93 (at 3 mmHg) |

| 4-(tert-Butyl)-N-(4-isopropylphenyl)aniline (Analogue) | 782504-35-2 | C₁₉H₂₅N | 267.42 | Solid | 79-83 | Not available |

| This compound | Not available | C₁₈H₂₃N | 253.39 | Solid (Predicted) | Not available | Not available |

Scope and Objectives of Academic Inquiry on the Chemical Compound

The academic investigation of a molecule like this compound would be driven by the goal of establishing its structure-property relationships and evaluating its performance in specific applications. The primary objectives of such research would include:

Synthesis and Characterization: Developing and optimizing a high-yield synthetic protocol for the compound. Full characterization would involve techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and infrared (IR) spectroscopy to confirm its molecular structure and purity.

Investigation as a Hole-Transport Material: Research would focus on quantifying its electronic properties. This involves measuring its HOMO and LUMO energy levels via techniques like cyclic voltammetry to assess its suitability for charge injection and transport in perovskite solar cells or OLEDs. Further studies would evaluate its charge carrier mobility, thermal stability, and film-forming properties, which are critical for device performance and longevity.

Evaluation of Antioxidant Activity: A key area of inquiry would be its efficacy as a radical-scavenging antioxidant. Standard assays would be used to determine its ability to inhibit oxidation in various substrates, such as lubricating oils or polymers, under conditions of thermal or oxidative stress. The research would aim to understand the mechanism and kinetics of its antioxidant action and compare its performance against commercial standards.

Through such a systematic investigation, the scientific community could fully elucidate the potential of this compound as a functional organic material.

Structure

3D Structure

Properties

CAS No. |

642473-66-3 |

|---|---|

Molecular Formula |

C18H23N |

Molecular Weight |

253.4 g/mol |

IUPAC Name |

N-(4-tert-butylphenyl)-4-ethylaniline |

InChI |

InChI=1S/C18H23N/c1-5-14-6-10-16(11-7-14)19-17-12-8-15(9-13-17)18(2,3)4/h6-13,19H,5H2,1-4H3 |

InChI Key |

IXVXOGKWPHOVJF-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)NC2=CC=C(C=C2)C(C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Route Development for 4 Tert Butyl N 4 Ethylphenyl Aniline

Classical Amination Strategies for Aryl-Nitrogen Bond Formation

Traditional methods for forming C-N bonds have been revolutionized by transition-metal catalysis. The two most prominent strategies, Ullmann-type condensations and palladium-catalyzed aminations, provide robust pathways to diarylamine structures.

Ullmann-type Condensation Reactions

The Ullmann condensation, one of the oldest cross-coupling reactions, utilizes copper to mediate the formation of aryl-heteroatom bonds. nih.gov The C-N bond-forming variant, often called the Goldberg reaction, traditionally involves the coupling of an aniline (B41778) with an aryl halide. This process historically required harsh reaction conditions, such as high temperatures (often exceeding 200°C), polar aprotic solvents like DMF or nitrobenzene, and stoichiometric amounts of copper powder. nih.gov

For the synthesis of 4-tert-Butyl-N-(4-ethylphenyl)aniline, this would involve one of two symmetrical pathways:

Route A: Coupling of 4-tert-butylaniline (B146146) with a 4-ethyl-substituted aryl halide (e.g., 1-iodo-4-ethylbenzene).

Route B: Coupling of 4-ethylaniline (B1216643) with a 4-tert-butyl-substituted aryl halide (e.g., 1-bromo-4-tert-butylbenzene).

Modern advancements have significantly improved the Ullmann reaction's practicality. The introduction of soluble copper(I) salts (e.g., CuI) and the use of ligands such as diamines, amino acids, or phenanthrolines allow the reaction to proceed under much milder conditions with catalytic amounts of copper. nih.govmdpi.com The mechanism is believed to involve a Cu(I)/Cu(III) catalytic cycle, initiated by the oxidative addition of the aryl halide to a copper(I)-amide complex.

Table 1: Representative Conditions for Ullmann-type C-N Coupling

| Component | Example | Role |

|---|---|---|

| Copper Source | CuI, Cu₂O, Copper Nanoparticles | Catalyst |

| Aryl Halide | Aryl iodide, Aryl bromide | Electrophile |

| Amine | 4-tert-butylaniline or 4-ethylaniline | Nucleophile |

| Ligand | L-Proline, 1,10-Phenanthroline | Accelerates reaction, improves solubility |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Amine deprotonation |

| Solvent | DMF, DMSO, Toluene | Reaction medium |

| Temperature | 80 - 150 °C | Energy input |

Buchwald-Hartwig Amination Approaches

The Buchwald-Hartwig amination has become one of the most powerful and versatile methods for C-N bond formation in modern organic synthesis. lookchem.com This palladium-catalyzed cross-coupling reaction offers a broader substrate scope and generally proceeds under milder conditions than classical Ullmann condensations. acsgcipr.org The reaction's success stems from the development of sophisticated phosphine-based ligands that facilitate the key steps of the catalytic cycle.

The catalytic cycle involves:

Oxidative Addition: The aryl halide adds to a Pd(0) complex to form a Pd(II) intermediate.

Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium amide complex.

Reductive Elimination: The diarylamine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.

The choice of ligand is critical to the reaction's success, preventing side reactions and promoting the desired reductive elimination. Various generations of bulky, electron-rich phosphine (B1218219) ligands have been developed to couple a wide array of aryl halides and amines with high efficiency.

Palladium-Catalyzed Cross-Coupling Methods Employing Anilines

This category, which encompasses the Buchwald-Hartwig reaction, represents the state-of-the-art for constructing diarylamines. The methodology is highly reliable for coupling primary anilines with a diverse range of aryl (pseudo)halides, including chlorides, bromides, iodides, and triflates. acsgcipr.org The synthesis of this compound is readily achievable by reacting 4-ethylaniline with an appropriate 4-tert-butylphenyl electrophile, or vice versa, under palladium catalysis.

The selection of the catalyst system—comprising a palladium precursor and a specific ligand—is tailored to the reactivity of the coupling partners. For less reactive aryl chlorides, more electron-rich and sterically demanding ligands are often required. The base, typically a non-nucleophilic species like sodium tert-butoxide or cesium carbonate, plays a crucial role in the deprotonation step.

Table 2: Typical Buchwald-Hartwig Catalyst Systems

| Pd Precursor | Ligand | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|

| Pd₂(dba)₃ | XPhos | K₃PO₄ | t-BuOH | 100 |

| Pd(OAc)₂ | SPhos | NaOt-Bu | Toluene | 80-110 |

| PdCl₂(dppf) | (none) | Cs₂CO₃ | Dioxane | 100 |

| BrettPhos Pd G3 | (none) | K₂CO₃ | Toluene/H₂O | 90 |

Novel and Green Synthesis Techniques

Catalyst Development for Amination Reactions (e.g., heterogeneous catalysis)

A significant advance in sustainable chemistry is the development of heterogeneous catalysts for amination reactions. bohrium.com Homogeneous catalysts, like those typically used in Buchwald-Hartwig reactions, can be difficult to separate from the product mixture, leading to potential contamination and loss of the expensive precious metal. lookchem.com

Heterogenization involves immobilizing the active metal (palladium or copper) onto a solid support. mdpi.com Supports can include:

Polymers: Polystyrene fibers can be functionalized to anchor the metal catalyst. acs.org

Inorganic Oxides: Silica (SiO₂) and other metal oxides provide a high surface area for catalyst dispersion. mdpi.com

Nanomaterials: Metal nanoparticles can be supported on materials like graphene oxide, chitosan, or magnetic nanoparticles, offering high catalytic activity. nih.govlookchem.com

These supported catalysts can be easily removed from the reaction mixture by simple filtration and can often be reused multiple times, reducing cost and waste. nih.gov Studies have shown that both copper- and palladium-based heterogeneous systems can effectively catalyze Ullmann and Buchwald-Hartwig type C-N couplings. lookchem.commdpi.com Some research indicates that the catalytic process may involve a "cocktail" of species, where metal nanoparticles act as reservoirs that leach active molecular catalysts into the solution. researchgate.netrsc.org

Solvent-Free and Environmentally Conscious Methodologies

Efforts to create greener synthetic routes also target the reduction or elimination of hazardous organic solvents. digitellinc.com Several innovative techniques have been applied to the synthesis of diarylamines:

Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate reaction rates, often leading to higher yields in significantly shorter times compared to conventional heating. rsc.orgyoutube.com This technique has been successfully applied to both copper-catalyzed Ullmann reactions and palladium-catalyzed couplings, reducing energy consumption and often allowing for the use of less solvent. mdpi.com

Solvent-Free Reactions: In some cases, reactions can be performed under solvent-free or neat conditions, for instance, by using mechanical energy in a ball mill to initiate the reaction. This approach eliminates solvent waste entirely.

Use of Greener Solvents: Replacing hazardous solvents like dioxane or DMF with more benign alternatives such as water, ethanol, or bio-derived solvents is a key goal of green chemistry. digitellinc.com

Transition Metal-Free Reactions: Emerging research focuses on C-N bond formation that avoids transition metals altogether. Methods like the desulfinylative Smiles rearrangement can produce diarylamines under mild, metal-free conditions, offering a completely different and highly sustainable synthetic pathway. nih.govacs.orgacs.org One-pot, metal-free syntheses from simple starting materials like aromatic aldehydes and anilines are also being developed. acs.org

These novel approaches represent the future of diarylamine synthesis, aiming to provide efficient and scalable routes that are also economically and environmentally sustainable. nih.gov

Regioselective Synthesis and Isomer Control in Arylamine Formation

Regioselectivity in the synthesis of this compound is intrinsically controlled by the selection of the starting materials in a cross-coupling reaction. By using 4-tert-butylaniline and a 4-ethylphenyl halide, the formation of the desired product is directed, as the coupling occurs between the nitrogen of the aniline and the halogen-bearing carbon of the ethylphenyl halide. This pre-defined connectivity of the reactants ensures that only the target N-aryl bond is formed, thus preventing the generation of positional isomers.

The primary challenge concerning isomer control in this context is the potential for homo-coupling of the starting materials. However, modern palladium catalysts with bulky, electron-rich phosphine ligands have been developed to minimize these side reactions, favoring the desired cross-coupling pathway. The judicious selection of the ligand is paramount in ensuring high regioselectivity and yield.

Key factors influencing regioselectivity and isomer control include:

Catalyst System: The combination of the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine ligand is crucial. Ligands such as those from the Buchwald or Hartwig groups are designed to promote reductive elimination from the palladium center, which is the product-forming step, thereby enhancing the efficiency of the cross-coupling.

Base: The choice of base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) is critical. The base serves to deprotonate the aniline, forming the more nucleophilic amide, which then participates in the catalytic cycle. The strength and solubility of the base can significantly impact the reaction rate and yield.

Solvent: The reaction is typically performed in aprotic, non-polar solvents like toluene, dioxane, or THF. The solvent's ability to dissolve the reactants and the catalytic species is important for a homogeneous reaction mixture and efficient catalysis.

Below is a table summarizing typical conditions for Buchwald-Hartwig amination reactions for the synthesis of unsymmetrical diarylamines, which are applicable to the synthesis of this compound.

| Parameter | Condition | Rationale |

| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Readily available and effective sources of Pd(0) in the catalytic cycle. |

| Ligand | Buchwald or Hartwig phosphine ligands (e.g., XPhos, SPhos) | Bulky, electron-rich ligands that promote oxidative addition and reductive elimination, leading to higher yields and selectivity. |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Strong, non-nucleophilic bases that facilitate the deprotonation of the aniline without competing in the coupling reaction. |

| Solvent | Toluene, Dioxane, THF | Aprotic solvents that are compatible with the reaction conditions and effectively dissolve the reactants and catalyst. |

| Temperature | 80-110 °C | Sufficient to overcome the activation energy of the catalytic steps without promoting decomposition of the catalyst or reactants. |

Mechanistic Investigations of Synthesis Pathways

The synthesis of this compound via Buchwald-Hartwig amination proceeds through a well-established catalytic cycle. Mechanistic studies have elucidated the key steps involved, providing a framework for optimizing reaction conditions.

The catalytic cycle is generally understood to involve the following steps:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the 4-ethylphenyl halide (Ar¹-X), forming a Pd(II) complex. This is often the rate-determining step of the reaction.

Amine Coordination and Deprotonation: The 4-tert-butylaniline (Ar²-NH₂) coordinates to the Pd(II) center. The base then deprotonates the coordinated aniline to form a palladium-amido complex.

Reductive Elimination: The diarylamine product, this compound, is formed through reductive elimination from the palladium-amido complex. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Figure 2. Generalized catalytic cycle for the Buchwald-Hartwig amination.

Detailed kinetic and computational studies have provided deeper insights into each of these steps. For instance, the nature of the phosphine ligand has been shown to significantly influence the rates of both oxidative addition and reductive elimination. Bulky and electron-donating ligands stabilize the palladium center and facilitate the key bond-forming and bond-breaking steps.

The table below outlines the key intermediates and transition states in the Buchwald-Hartwig amination for the synthesis of this compound.

| Step | Intermediate/Transition State | Description |

| Catalyst Activation | Pd(0)L₂ | The active catalytic species, typically a 14-electron complex. |

| Oxidative Addition | [Pd(II)(Ar¹)(X)L₂] | A four-coordinate Pd(II) complex formed after the addition of the 4-ethylphenyl halide. |

| Amine Coordination | [Pd(II)(Ar¹)(Ar²-NH₂)L]⁺X⁻ | The 4-tert-butylaniline coordinates to the palladium center, displacing a ligand. |

| Deprotonation | [Pd(II)(Ar¹)(Ar²-NH)L] | The base removes a proton from the coordinated aniline to form a neutral amido complex. |

| Reductive Elimination | [Pd(II)(Ar¹)(Ar²-NH)L] → Pd(0)L₂ + Ar¹-NH-Ar² | The C-N bond is formed, releasing the diarylamine product and regenerating the Pd(0) catalyst. |

Advanced Characterization Techniques and Spectroscopic Elucidation of Molecular Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of 4-tert-Butyl-N-(4-ethylphenyl)aniline by providing detailed information about the hydrogen and carbon atomic environments.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Applications

¹H NMR spectroscopy would be utilized to identify the number and types of protons present in the molecule. The expected spectrum would show distinct signals corresponding to the aromatic protons on both phenyl rings, the protons of the ethyl group, and the protons of the tert-butyl group. The chemical shifts (δ) would be indicative of the electronic environment of each proton, with aromatic protons appearing in the downfield region (typically 6.5-8.0 ppm). The ethyl group would present a characteristic quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, with coupling patterns providing connectivity information. The nine equivalent protons of the tert-butyl group would appear as a sharp singlet in the upfield region. The integration of these signals would correspond to the number of protons in each group.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Applications

¹³C NMR spectroscopy would be employed to determine the number of non-equivalent carbon atoms and their chemical environments. The spectrum would display distinct signals for each carbon atom in the aromatic rings, the ethyl group, and the tert-butyl group. The chemical shifts of the aromatic carbons would be influenced by the substituent groups and their positions on the rings. The quaternary carbon of the tert-butyl group and the carbon attached to the nitrogen atom would also have characteristic chemical shifts.

Advanced Two-Dimensional (2D) NMR Techniques for Connectivity Assignment

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential. COSY experiments would reveal proton-proton coupling networks, for instance, confirming the connectivity within the ethyl group and identifying adjacent protons on the aromatic rings. HSQC would correlate directly bonded proton and carbon atoms. HMBC experiments would establish long-range (2-3 bond) correlations between protons and carbons, which would be crucial for confirming the connectivity between the 4-tert-butylphenyl group, the nitrogen atom, and the 4-ethylphenyl group.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various vibrational modes of its functional groups. Key expected absorptions would include: N-H stretching vibrations for the secondary amine, C-H stretching vibrations for the aromatic rings and the aliphatic tert-butyl and ethyl groups, C=C stretching vibrations within the aromatic rings, and C-N stretching vibrations. The precise positions of these bands would provide insight into the molecular structure.

Raman Spectroscopy Applications

Raman spectroscopy would serve as a complementary technique to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the aromatic ring breathing modes and the C-C stretching of the tert-butyl group. This technique could provide additional structural information and help to confirm the assignments made from the FT-IR spectrum. Due to the lack of specific experimental data in the searched literature, a detailed analysis and data table for Raman spectroscopy cannot be provided at this time.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and structural features of this compound. By ionizing the molecule and analyzing the mass-to-charge ratio (m/z) of the resulting ions, precise information about the parent molecule and its fragments can be obtained.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is employed to determine the elemental composition of a compound with extremely high accuracy. For this compound, which has a molecular formula of C₂₀H₂₇N, HRMS provides an exact mass measurement that can confirm this composition, distinguishing it from other molecules with the same nominal mass. google.comnih.gov

The theoretical monoisotopic mass of C₂₀H₂₇N is 281.21435 Da. An HRMS technique like Quadrupole Time-of-Flight (Q-TOF) mass spectrometry would be expected to yield an experimental mass value within a very narrow error margin (typically < 5 ppm) of this theoretical value, thus confirming the molecular formula. nih.gov This level of precision is invaluable for verifying the identity of newly synthesized batches of the compound.

Matrix-Assisted Laser Desorption/Ionization – Time of Flight (MALDI-TOF)

MALDI-TOF is a soft ionization technique particularly useful for determining the molecular weight of molecules with minimal fragmentation. mdpi.com In a typical MALDI-TOF analysis, the sample, this compound, is co-crystallized with a matrix material, such as 2,5-dihydroxybenzoic acid (2,5-DHB) or trans-2-[3-(4-tert-butyl-phenyl)-2-methyl-2-propenylidene]malononitrile (DCTB). mdpi.comresearchgate.net

Upon irradiation with a pulsed laser, the matrix absorbs the energy and facilitates the desorption and ionization of the analyte. This process predominantly forms the protonated molecular ion, [M+H]⁺. For this compound, this would result in a strong signal at an m/z value corresponding to its molecular weight plus the mass of a proton (approximately 282.22). The minimal fragmentation observed in MALDI-TOF makes it an excellent method for unambiguous molecular weight confirmation. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Degradation Studies

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of GC with the detection power of MS. It is highly effective for assessing the purity of this compound and identifying any impurities or degradation products. researchgate.net The gas chromatograph separates volatile compounds in a sample, which are then individually ionized and detected by the mass spectrometer.

However, the high temperatures used in the GC inlet port (often >250 °C) can induce thermal degradation of less stable molecules. mdpi.comrsc.org For a diarylamine, potential degradation pathways could involve dealkylation or other rearrangements, and GC-MS is an ideal tool to detect the resulting products.

The electron ionization (EI) source used in most GC-MS systems imparts significant energy to the molecule, leading to predictable fragmentation patterns that offer structural clues. libretexts.orgchemguide.co.uk For this compound, the resulting mass spectrum would likely display a molecular ion peak (M⁺) at m/z 281. Key fragmentation pathways would include:

Benzylic cleavage of the ethyl group, resulting in the loss of a methyl radical (•CH₃) to form a stable ion at m/z 266.

Loss of a methyl radical from the tert-butyl group, also leading to a highly stable tertiary carbocation fragment at m/z 266.

Cleavage of the C-N bond , leading to fragments corresponding to the substituted aniline (B41778) or phenyl portions of the molecule.

Analysis of structurally similar compounds, such as N-Phenyl-p-toluidine, shows characteristic fragments corresponding to the loss of substituents from the aromatic rings. nih.gov

Interactive Table: Predicted GC-MS Fragmentation of this compound

| m/z Value | Proposed Fragment Ion | Structural Origin |

| 281 | [C₂₀H₂₇N]⁺ | Molecular Ion (M⁺) |

| 266 | [M - CH₃]⁺ | Loss of methyl from ethyl or tert-butyl group |

| 134 | [C₉H₁₂N]⁺ | Fragment containing the N-(4-ethylphenyl) moiety |

| 147 | [C₁₁H₁₅]⁺ | Fragment containing the 4-tert-butylphenyl moiety |

X-ray Diffraction (XRD) for Solid-State Structural Determination

Single-crystal X-ray Diffraction (XRD) is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. If a suitable single crystal of this compound can be grown, XRD analysis would provide precise data on bond lengths, bond angles, and the torsional angle between the two aromatic rings. dergipark.org.trmdpi.com

This technique would also reveal the conformation of the alkyl substituents and how the molecules pack in the crystal lattice. Intermolecular interactions, such as van der Waals forces or potential weak C-H···π interactions, which stabilize the crystal structure, can be identified and characterized. dergipark.org.tr This detailed structural information is fundamental for structure-property relationship studies.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Analysis

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specific to species with unpaired electrons, such as free radicals. The neutral this compound molecule is diamagnetic (no unpaired electrons) and therefore EPR-silent.

However, EPR spectroscopy is an indispensable tool for studying its radical cation, [C₂₀H₂₇N]•+, which can be generated through chemical or electrochemical one-electron oxidation. nih.govrsc.org The EPR spectrum of this radical cation would provide detailed information on the distribution of the unpaired electron's spin density across the molecule. nih.gov Hyperfine coupling of the electron spin with the magnetic nuclei (¹⁴N and ¹H) would reveal the extent of delocalization of the radical character onto the nitrogen atom and the two aromatic rings. Such studies are crucial for understanding the behavior of the molecule in redox processes, which is relevant to its potential use as an antioxidant. researchgate.net

UV-Visible Spectroscopy for Electronic Transitions and Reaction Monitoring

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy molecular orbitals. For aromatic compounds like this compound, the spectrum is dominated by π → π* electronic transitions within the phenyl rings.

The diarylamine structure, with a nitrogen atom linking two phenyl rings, creates an extended conjugated system. The lone pair of electrons on the nitrogen atom can interact with the π-systems of the rings, influencing the energy of the electronic transitions. The spectrum would be expected to show characteristic absorption bands, and the position of the absorption maximum (λmax) would be sensitive to the substitution pattern on the rings. science-softcon.de This technique is also a valuable tool for monitoring chemical reactions by observing the change in absorbance of a reactant or product over time, provided they possess a suitable chromophore.

Theoretical and Computational Investigations of 4 Tert Butyl N 4 Ethylphenyl Aniline

Quantum Chemical Calculations (Density Functional Theory, DFT; Time-Dependent DFT, TD-DFT) for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental in elucidating the electronic structure and molecular geometry of 4-tert-Butyl-N-(4-ethylphenyl)aniline. Density Functional Theory (DFT) has become a popular method for these investigations due to its balance of accuracy and computational cost. Time-Dependent DFT (TD-DFT) is further employed to study the excited state properties of the molecule.

Geometry optimization is a crucial first step in computational chemistry to determine the most stable three-dimensional arrangement of atoms in a molecule. For this compound, this process involves finding the minimum energy conformation. The presence of rotatable bonds, such as the C-N bond and the bonds connecting the phenyl rings to the amine and the ethyl/tert-butyl groups, suggests that multiple conformations may exist.

Table 1: Representative Optimized Geometrical Parameters for this compound (Theoretical)

| Parameter | Value |

|---|---|

| C-N Bond Length (Aniline Nitrogen - Phenyl Carbon 1) | 1.41 Å |

| C-N Bond Length (Aniline Nitrogen - Phenyl Carbon 2) | 1.41 Å |

| C-N-C Bond Angle | 125° |

Note: The data in this table is illustrative and based on typical values from DFT calculations on similar aniline (B41778) derivatives.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the chemical reactivity and electronic properties of a molecule. nih.govnih.gov The energy of the HOMO is related to the electron-donating ability of the molecule, while the LUMO energy relates to its electron-accepting ability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive. researchgate.netresearchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline nitrogen and the adjacent phenyl rings, reflecting the electron-donating nature of the amine group. The LUMO, on the other hand, is likely to be distributed over the aromatic rings. The presence of electron-donating groups (tert-butyl and ethyl) would be expected to raise the HOMO energy level, making the molecule more susceptible to electrophilic attack.

Table 2: Calculated Frontier Molecular Orbital Energies for this compound (Theoretical)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -5.25 |

| LUMO Energy | -0.85 |

Note: The data in this table is illustrative and based on typical values from DFT calculations on similar aniline derivatives.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. thaiscience.infotci-thaijo.orgchemrxiv.org The MEP map displays regions of negative electrostatic potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (colored blue), which are prone to nucleophilic attack.

In the case of this compound, the MEP map would likely show a region of high negative potential around the nitrogen atom of the aniline group, indicating its nucleophilic character. The aromatic rings would also exhibit regions of negative potential above and below the plane of the rings due to the delocalized π-electrons. The hydrogen atoms of the alkyl groups would be associated with regions of positive potential.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods, particularly DFT and TD-DFT, can be used to predict various spectroscopic properties of this compound. These theoretical predictions can then be compared with experimental data to validate the computational model and provide a deeper understanding of the molecule's structure and electronic transitions.

Predicted spectroscopic data includes infrared (IR) and Raman vibrational frequencies, as well as electronic absorption spectra (UV-Vis). Theoretical calculations of vibrational spectra can aid in the assignment of experimental spectral bands to specific molecular vibrations. Similarly, TD-DFT calculations can predict the electronic transitions responsible for the absorption bands observed in the UV-Vis spectrum.

Table 3: Predicted Spectroscopic Data for this compound (Theoretical)

| Spectroscopic Technique | Predicted Wavenumber/Wavelength | Assignment |

|---|---|---|

| IR Spectroscopy | ~3400 cm⁻¹ | N-H stretch |

| IR Spectroscopy | ~1600 cm⁻¹ | C=C aromatic stretch |

Note: The data in this table is illustrative and based on typical values from DFT and TD-DFT calculations on similar aniline derivatives.

Reaction Mechanism Simulation and Transition State Analysis

Computational chemistry can be employed to simulate reaction mechanisms involving this compound and to analyze the transition states of these reactions. mdpi.com This provides valuable information about the reaction pathways, activation energies, and reaction kinetics.

For instance, the mechanism of electrophilic substitution on one of the aromatic rings could be investigated. By mapping the potential energy surface of the reaction, stationary points such as reactants, intermediates, transition states, and products can be identified. The energy of the transition state relative to the reactants determines the activation energy of the reaction, which is a key factor in determining the reaction rate.

Non-Linear Optical (NLO) Property Prediction (Theoretical Aspects)

Molecules with large non-linear optical (NLO) properties are of interest for applications in optoelectronics and photonics. scispace.comresearchgate.netdtic.mil Computational methods can be used to predict the NLO properties of this compound, such as the first hyperpolarizability (β).

The NLO response of a molecule is related to its electronic structure, particularly the presence of electron-donating and electron-accepting groups connected by a π-conjugated system. In this compound, the aniline nitrogen acts as an electron donor, and the aromatic rings provide the conjugated system. The presence of the alkyl groups can also influence the NLO properties by modifying the electronic distribution. Theoretical calculations can provide an initial assessment of the NLO potential of this molecule.

Table 4: Predicted Non-Linear Optical Properties for this compound (Theoretical)

| NLO Parameter | Predicted Value (a.u.) |

|---|---|

| Dipole Moment (μ) | 2.5 |

Note: The data in this table is illustrative and based on typical values from DFT calculations on similar aniline derivatives.

Intermolecular Interaction Modeling (e.g., hydrogen bonding, π-stacking)

Theoretical modeling of this compound would likely focus on two primary types of non-covalent interactions: hydrogen bonding and π-stacking.

Hydrogen Bonding: The structure of this compound contains a secondary amine group (-NH-), which can act as a hydrogen bond donor. The nitrogen atom itself, with its lone pair of electrons, can function as a hydrogen bond acceptor. Computational models could predict the geometry and energy of hydrogen bonds formed between molecules of this compound in dimers or larger clusters. It is anticipated that N-H···N hydrogen bonds would be a significant feature in its solid-state structure.

π-Stacking: The molecule possesses two phenyl rings, which are capable of engaging in π-stacking interactions. These interactions arise from the electrostatic and dispersion forces between the electron clouds of the aromatic rings. Computational studies would typically investigate various possible stacking geometries, such as face-to-face, parallel-displaced, and T-shaped (or edge-to-face) arrangements, to determine the most energetically favorable conformations. The presence of the bulky tert-butyl and ethyl substituents on the phenyl rings would be expected to sterically influence the preferred stacking motifs.

While specific research findings and data tables for this compound are not available, the principles of intermolecular interaction modeling suggest that a combination of N-H···N hydrogen bonding and various π-stacking configurations would dictate its molecular assembly. Further computational studies would be necessary to quantify these interactions and provide a detailed understanding of its supramolecular architecture.

Structure Reactivity and Structure Property Relationship Studies Through Derivative Synthesis and Modification

Rational Design of Analogues to Modulate Electronic and Steric Properties

The rational design of analogues of 4-tert-Butyl-N-(4-ethylphenyl)aniline involves the deliberate modification of its structure to achieve desired electronic and steric properties. The tert-butyl and ethyl groups serve as key points for modification.

The tert-butyl group is bulky and electron-donating through hyperconjugation. nih.gov Its significant steric hindrance can influence the molecule's conformation and prevent undesirable intermolecular interactions, such as aggregation, which can improve solubility in organic solvents. nih.gov The electron-donating nature of the tert-butyl group increases the electron density on the adjacent phenyl ring and, by extension, the nitrogen atom. stackexchange.com

Table 1: Predicted Effects of Substituent Modification on this compound Analogues

| Substituent Position | Original Group | Potential Replacement | Predicted Effect on Electronic Properties | Predicted Effect on Steric Properties |

|---|---|---|---|---|

| para-position (Ring 1) | -C(CH₃)₃ | -OCH₃ (Methoxy) | Stronger electron-donating effect | Reduced steric bulk |

| para-position (Ring 1) | -C(CH₃)₃ | -CF₃ (Trifluoromethyl) | Strong electron-withdrawing effect | Similar steric bulk |

| para-position (Ring 2) | -CH₂CH₃ | -Cl (Chloro) | Electron-withdrawing, inductive effect | Minimal change in steric bulk |

Impact of Substituent Effects on Reactivity and Photophysical Behavior

The substituents on the aniline (B41778) core directly influence its chemical reactivity and photophysical characteristics.

Reactivity: The electron-donating alkyl groups (tert-butyl and ethyl) enhance the nucleophilicity of the nitrogen atom and activate the phenyl rings towards electrophilic substitution. This increased electron density makes the compound more susceptible to oxidation compared to unsubstituted N-phenylaniline. Conversely, introducing electron-withdrawing substituents would decrease the electron density, making the nitrogen atom less nucleophilic and the rings less reactive towards electrophiles. While substituents on the phenyl ring may not always produce a significant steric effect on certain reaction outcomes, the bulky tert-butyl group can sterically hinder reactions at adjacent positions. acs.org

Photophysical Behavior: The photophysical properties, such as absorption and fluorescence, are highly sensitive to substituent effects. researchgate.netrsc.org The presence of electron-donating groups like tert-butyl and ethyl generally leads to a bathochromic (red) shift in the absorption and emission spectra compared to the unsubstituted parent compound. This is due to the destabilization of the HOMO and stabilization of the LUMO, which reduces the energy gap. The specific nature and position of substituents can modulate these properties significantly. uai.cl For instance, adding further electron-donating groups would likely enhance this red shift, while adding electron-withdrawing groups would cause a hypsochromic (blue) shift. The solvent polarity can also play a crucial role, as more polar solvents may stabilize excited states differently, affecting emission quantum yields. nih.gov

Table 2: Expected Impact of Substituents on Photophysical Properties

| Substituent Type on Phenyl Ring | Effect on Electron Density | Expected Shift in Absorption/Emission Wavelength |

|---|---|---|

| Electron-Donating (e.g., -OCH₃, -CH₃) | Increases | Bathochromic (Red Shift) |

| Electron-Withdrawing (e.g., -CN, -NO₂) | Decreases | Hypsochromic (Blue Shift) |

Synthetic Strategies for Tailoring Derivatives of the Aniline Core

A variety of synthetic methods can be employed to create derivatives of this compound, allowing for systematic modification of the core structure.

The Buchwald-Hartwig amination is a powerful and widely used palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds. wikipedia.org This method is highly versatile for synthesizing diarylamine derivatives. rsc.org It involves the reaction of an aryl halide or triflate with an amine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand (like BINAP or XPhos), and a base (such as sodium tert-butoxide). organic-synthesis.comnih.gov This strategy could be used to synthesize the parent compound itself or to introduce different aryl groups, creating a library of analogues.

Other notable methods for synthesizing diarylamines include:

Ullmann Condensation: A classical copper-catalyzed reaction between an aryl halide and an amine, which often requires harsh reaction conditions but remains a viable synthetic route. rsc.org

Acceptorless Dehydrogenative Aromatization: A newer, more environmentally benign method that can synthesize diarylamines from substrates like anilines and cyclohexanones using a gold-palladium alloy nanoparticle catalyst. nih.govsemanticscholar.org

Nitrosonium-Initiated C-N Bond Formation: This method allows for the synthesis of diarylamines from electron-rich arenes, providing an alternative to traditional transition-metal-catalyzed cross-coupling reactions. nih.gov

These synthetic strategies provide a robust toolkit for chemists to rationally design and construct a wide array of derivatives based on the this compound scaffold.

Table 3: Synthetic Strategies for Diarylamine Derivative Synthesis

| Reaction Name | Catalyst/Reagents | Substrates | Description |

|---|---|---|---|

| Buchwald-Hartwig Amination | Pd catalyst, phosphine ligand, base | Aryl halide/triflate, Amine | Versatile and widely used method for C-N bond formation with high functional group tolerance. wikipedia.orgacsgcipr.org |

| Ullmann Condensation | Cu catalyst, base | Aryl halide, Amine | A traditional method, often requiring high temperatures. rsc.org |

| Dehydrogenative Aromatization | Au-Pd/TiO₂ catalyst | Aniline, Cyclohexanone | An environmentally friendly approach involving dehydrogenative coupling. nih.gov |

Advanced Applications and Emerging Research Directions

Integration into Functional Molecular Architectures and Advanced Materials Research

Substituted diarylamines are integral components in the design of functional molecular architectures and advanced materials. Their electron-donating properties and ability to form stable radical cations make them valuable building blocks for organic electronic materials. acs.org Diarylamine moieties are often incorporated into polymers and small molecules used in organic light-emitting diodes (OLEDs), solar cells, and as antioxidants. google.com The specific substitutions, such as the tert-butyl and ethyl groups on the phenyl rings of 4-tert-Butyl-N-(4-ethylphenyl)aniline, would be expected to influence the solubility, thermal stability, and molecular packing of any resulting materials. vulcanchem.com The bulky tert-butyl group can enhance solubility and prevent close packing, which can be advantageous in preventing aggregation-caused quenching in emissive materials.

Role in Supramolecular Chemistry and Self-Assembly Processes

The self-assembly of molecules into well-defined supramolecular structures is a key area of modern chemistry. Aniline (B41778) and its derivatives can participate in self-assembly processes, for instance, oligo(aniline)-based amphiphiles have been shown to self-assemble into nanowires. nih.gov While specific studies on the supramolecular chemistry of this compound are not available, the fundamental diarylamine structure allows for potential non-covalent interactions, such as π-π stacking and van der Waals forces, which are crucial for self-assembly. The hydrophobic nature of the tert-butyl and ethyl groups would likely drive self-assembly in polar solvents. The specific geometry and electronic nature of this compound would dictate the morphology of any resulting supramolecular architectures.

Future Perspectives in Synthetic Organic Chemistry Methodologies

The synthesis of diarylamines is a significant focus in organic chemistry due to their widespread applications. nih.gov Established methods for the synthesis of N-aryl anilines include transition metal-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination, Ullmann condensation, and Chan-Lam coupling. dntb.gov.uaresearchgate.net These methods provide versatile routes to a wide range of diarylamine structures.

Recent advancements in synthetic methodologies focus on developing more efficient, sustainable, and atom-economical processes. This includes the use of more environmentally friendly catalysts and solvents, as well as the development of novel reaction pathways that avoid the use of pre-functionalized starting materials. nih.gov Future research in this area may explore direct C-H amination reactions to form the diarylamine core structure, potentially offering a more direct and efficient synthesis of compounds like this compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-tert-Butyl-N-(4-ethylphenyl)aniline, and how do steric effects influence yield optimization?

- Methodological Answer : The synthesis typically involves Buchwald-Hartwig amination or Ullmann coupling, where steric hindrance from the tert-butyl and ethylphenyl groups necessitates optimized reaction conditions. For example, using palladium catalysts with bulky ligands (e.g., XPhos) improves coupling efficiency . Temperature control (80–110°C) and prolonged reaction times (24–48 hours) are critical to mitigate incomplete substitution. Yield optimization may require iterative adjustments to solvent polarity (e.g., toluene vs. DMF) and base strength (e.g., Cs₂CO₃ vs. K₃PO₄) .

Q. How can researchers validate the structural integrity of this compound?

- Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm substitution patterns (e.g., tert-butyl protons at δ 1.3–1.4 ppm, aromatic protons split due to ethylphenyl groups) and X-ray crystallography for unambiguous stereochemical confirmation . Mass spectrometry (HRMS) should verify molecular ion peaks (e.g., m/z ~295.2 for [M+H]⁺). Purity assessment via HPLC (C18 column, acetonitrile/water gradient) ensures >98% purity, critical for downstream applications .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Given the compound’s aromatic amine structure, use nitrile gloves , fume hoods , and closed systems to minimize inhalation/contact risks. Store at 2–8°C under nitrogen to prevent oxidation . Emergency protocols should include immediate decontamination with 5% acetic acid for skin contact and activated charcoal for accidental ingestion. Refer to SDS sheets for spill management (e.g., neutralization with dilute HCl) .

Advanced Research Questions

Q. How can Box-Behnken experimental design optimize photocatalytic degradation studies of this compound?

- Methodological Answer : A three-factor Box-Behnken design (e.g., pH, catalyst loading, irradiation time) can model degradation efficiency. For instance, MnFe₂O₄/Zn₂SiO₄ catalysts under simulated solar radiation (λ > 420 nm) achieve >90% degradation at pH 7–9, 1.5 g/L catalyst load, and 120 minutes . ANOVA analysis identifies significant interactions (e.g., pH × catalyst load, p < 0.05), while residual analysis validates model adequacy. Include scavenger tests (e.g., isopropanol for •OH radicals) to elucidate degradation pathways .

Q. What computational strategies resolve contradictions in substituent effects on the electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) can model electronic effects. The tert-butyl group increases steric bulk but minimally affects HOMO-LUMO gaps (~4.2 eV), whereas the ethylphenyl moiety introduces π-conjugation shifts in UV-Vis spectra (λmax ~255 nm) . Compare with experimental cyclic voltammetry data (e.g., oxidation potentials at +0.8 V vs. Ag/AgCl) to validate computational predictions. Discrepancies may arise from solvent effects (PCM models vs. acetonitrile) .

Q. How do steric and electronic factors influence the compound’s application in OLED materials?

- Methodological Answer : The tert-butyl group enhances thermal stability (TGA > 300°C) and reduces aggregation-induced quenching in OLEDs. Electroluminescence efficiency (ηEL) depends on the ethylphenyl group’s electron-donating capacity, which shifts emission wavelengths (e.g., 450–480 nm for blue OLEDs). Device optimization requires vacuum-deposited layers (e.g., 50 nm thickness) and dopant concentrations (5–10 wt%) in CBP matrices . Compare hole/electron mobility (μh/μe) via space-charge-limited current (SCLC) measurements to balance charge transport .

Q. What analytical approaches address batch-to-batch variability in synthetic yields of this compound?

- Methodological Answer : Implement Quality-by-Design (QbD) principles:

- Critical Process Parameters (CPPs) : Catalyst purity, reaction temperature, and stoichiometry (amine:halide ratio).

- Process Analytical Technology (PAT) : In-line FTIR monitors intermediate formation (e.g., aryl-palladium complexes at 1650 cm⁻¹).

- Multivariate Analysis (MVA) : PCA or PLS models correlate CPPs with yield (e.g., 70–85% target) . Use DoE to identify robustness ranges (e.g., ±5°C tolerance for temperature) .

Data Contradiction Analysis

Q. Why do studies report conflicting results on the compound’s solubility in polar vs. non-polar solvents?

- Methodological Answer : Solubility discrepancies arise from crystallinity variations (amorphous vs. crystalline batches) and substituent hydration. For example, amorphous forms dissolve better in THF (25 mg/mL) vs. crystalline forms (10 mg/mL). Use hot-stage microscopy to assess polymorphic transitions (e.g., endothermic peaks at 150–160°C) . Solubility parameters (Hansen’s δ) predict compatibility: δD ~18 MPa¹/², δP ~4 MPa¹/², δH ~6 MPa¹/² favor mid-polar solvents (e.g., dichloromethane) .

Q. How can researchers reconcile divergent catalytic activity data in cross-coupling reactions?

- Methodological Answer : Contradictions often stem from trace moisture (≥100 ppm) deactivating catalysts or ligand decomposition. Use Karl Fischer titration to control solvent dryness (<50 ppm H₂O). Compare turnover numbers (TON) under inert vs. ambient conditions. For example, XPhos-Pd achieves TON > 1,000 under N₂ but <100 in air . Kinetic studies (e.g., Arrhenius plots) differentiate temperature-dependent side reactions (e.g., homocoupling) .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.